molecular formula C14H20ClNO B113696 3-Piperidinopropiophenone hydrochloride CAS No. 886-06-6

3-Piperidinopropiophenone hydrochloride

Cat. No.: B113696
CAS No.: 886-06-6
M. Wt: 253.77 g/mol
InChI Key: XIROGEVVNHGHFZ-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Properties

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROGEVVNHGHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237193
Record name 3-Piperidinopropiophenone hydrochloride
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Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-06-6
Record name 3-Piperidinopropiophenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-06-6
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Record name 3-Piperidinopropiophenone hydrochloride
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Record name 3-Piperidinopropiophenone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145013
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Record name 3-Piperidinopropiophenone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-benzoylethyl)piperidinium chloride
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Record name (1-PHENYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for 3-Piperidinopropiophenone hydrochloride derivatives as muscle relaxants?

A1: Research suggests that this compound derivatives, like tolperisone, primarily act by inhibiting the activity of the gamma motor neuron pathway originating in the mesencephalic reticular formation. [] This inhibition leads to a reduction in muscle spasticity and rigidity. []

Q2: Are there any notable structure-activity relationships within the this compound class of compounds?

A2: Yes, studies indicate that modifications to the basic structure of this compound can influence its pharmacological activity. For instance, adding methyl groups at specific positions, such as in Mydocalm (2,4'-dimethyl-3-piperidinopropiophenone hydrochloride) and its derivatives, has been shown to impart antagonistic effects against slow-reacting substance of anaphylaxis (SRS-A). [] Further research on the impact of various substitutions on activity, potency, and selectivity is crucial for optimizing therapeutic applications.

Q3: What preclinical models have been used to study the efficacy of this compound derivatives?

A3: Various animal models have been employed to investigate the efficacy of this compound derivatives. For example, Tolperisone's muscle relaxant properties were assessed in mice and rats using pharmacological tests inducing muscle rigidity and convulsions. [] Additionally, its effects on decerebrated rigidity were studied in cats. [] These models provide valuable insights into the compound's potential therapeutic benefits.

Q4: Has the pharmacokinetic profile of any this compound derivative been investigated in humans?

A4: Yes, the pharmacokinetics of eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) have been studied in humans. [] While the specific details of absorption, distribution, metabolism, and excretion were not provided in the abstract, this research indicates an interest in understanding the compound's behavior within the human body.

Q5: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound derivatives for treating specific conditions?

A5: A randomized, double-blind clinical trial was conducted to assess the efficacy and safety of eperisone hydrochloride in patients with acute low back pain and muscle spasticity. [] The study compared eperisone to thiocolchicoside and found both medications to have comparable analgesic and muscle relaxant effects. [] This highlights the potential of eperisone hydrochloride as a treatment option for low back pain.

Q6: Has this compound or its derivatives shown any potential for allergic reactions?

A6: While not directly related to this compound, research has identified its derivative, dyclonine hydrochloride (4'-butoxy-3-piperidinopropiophenone hydrochloride), as a potential allergen. [, ] Cases of allergic contact dermatitis have been reported after topical application of dyclonine-containing products. [, ] This highlights the importance of considering potential allergic reactions when developing and utilizing this compound derivatives.

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